Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(bromo(4-nitrophenyl)methylene)malonate is an organic compound with the molecular formula C11H10BrNO6 It is a derivative of malonic acid and contains a bromo and nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(bromo(4-nitrophenyl)methylene)malonate typically involves the bromination of dimethyl 2-(4-nitrophenyl)methylene malonate. The reaction is carried out under controlled conditions to ensure the selective bromination of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(bromo(4-nitrophenyl)methylene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Products with substituted nucleophiles replacing the bromo group.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives with additional functional groups on the phenyl ring.
Scientific Research Applications
Dimethyl 2-(bromo(4-nitrophenyl)methylene)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(bromo(4-nitrophenyl)methylene)malonate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Dimethyl 2-(bromo(4-nitrophenyl)methylene)malonate can be compared with other similar compounds such as:
Dimethyl 2-(4-bromo-2-nitrophenyl)malonate: Similar structure but different substitution pattern on the phenyl ring.
Diethyl malonate: A simpler ester of malonic acid without the bromo and nitro groups, used in various organic syntheses.
Dimethyl malonate: Another ester of malonic acid, commonly used as a reagent in organic chemistry.
Properties
CAS No. |
103883-91-6 |
---|---|
Molecular Formula |
C12H10BrNO6 |
Molecular Weight |
344.11 g/mol |
IUPAC Name |
dimethyl 2-[bromo-(4-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H10BrNO6/c1-19-11(15)9(12(16)20-2)10(13)7-3-5-8(6-4-7)14(17)18/h3-6H,1-2H3 |
InChI Key |
KSWAHIZVGZHEIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.